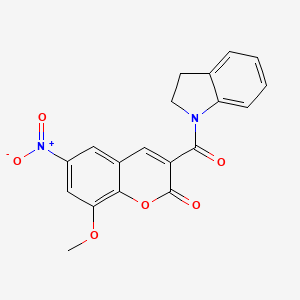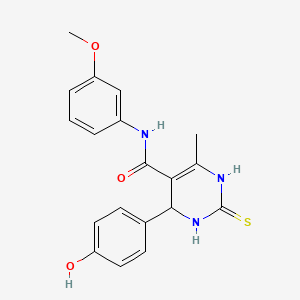
1-ethyl-4-(1-pyrenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-(1-pyrenylmethyl)piperazine (EPP) is a chemical compound that has been widely used in scientific research due to its unique properties. EPP is a piperazine derivative that contains a pyrene moiety, which makes it highly fluorescent and useful for labeling biological molecules.
Scientific Research Applications
1-ethyl-4-(1-pyrenylmethyl)piperazine has been widely used in scientific research as a fluorescent probe for labeling biological molecules, such as proteins, nucleic acids, and lipids. This is due to its highly fluorescent properties, which allow for easy detection and visualization of labeled molecules. 1-ethyl-4-(1-pyrenylmethyl)piperazine has also been used to study the binding interactions between molecules, as well as the conformational changes that occur upon binding.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(1-pyrenylmethyl)piperazine involves its binding to biological molecules, which leads to a conformational change and subsequent fluorescence. 1-ethyl-4-(1-pyrenylmethyl)piperazine has been shown to bind to proteins, nucleic acids, and lipids, and its binding affinity can be modulated by changing the pH or ionic strength of the solution.
Biochemical and Physiological Effects
1-ethyl-4-(1-pyrenylmethyl)piperazine has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and useful tool for scientific research. However, it is important to note that the concentration of 1-ethyl-4-(1-pyrenylmethyl)piperazine used in experiments should be carefully controlled to avoid any potential cytotoxicity or interference with cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-4-(1-pyrenylmethyl)piperazine in lab experiments include its high fluorescence intensity, low cytotoxicity, and ease of use. However, one limitation of 1-ethyl-4-(1-pyrenylmethyl)piperazine is its relatively low quantum yield, which can make it difficult to detect at low concentrations. Additionally, 1-ethyl-4-(1-pyrenylmethyl)piperazine may not be suitable for use in certain experimental conditions, such as high salt or acidic environments.
Future Directions
There are several future directions for the use of 1-ethyl-4-(1-pyrenylmethyl)piperazine in scientific research. One area of interest is the development of new 1-ethyl-4-(1-pyrenylmethyl)piperazine derivatives with improved fluorescence properties, such as higher quantum yields or longer emission wavelengths. Another area of interest is the application of 1-ethyl-4-(1-pyrenylmethyl)piperazine in live-cell imaging, which requires the development of 1-ethyl-4-(1-pyrenylmethyl)piperazine derivatives that can penetrate cell membranes and label specific cellular structures. Finally, 1-ethyl-4-(1-pyrenylmethyl)piperazine may also have potential applications in diagnostic imaging and drug delivery, which require further investigation.
Synthesis Methods
The synthesis of 1-ethyl-4-(1-pyrenylmethyl)piperazine involves several steps, starting from the reaction of 1-bromo-4-(1-pyrenylmethyl)piperazine with potassium ethylate to obtain the corresponding ethyl ether. The ethyl ether is then reacted with ethylamine to produce 1-ethyl-4-(1-pyrenylmethyl)piperazine. The synthesis of 1-ethyl-4-(1-pyrenylmethyl)piperazine is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
1-ethyl-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-2-24-12-14-25(15-13-24)16-20-9-8-19-7-6-17-4-3-5-18-10-11-21(20)23(19)22(17)18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYWKOAWFPYMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(pyren-1-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)
![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)
![6-(4-nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-ene](/img/structure/B4970899.png)

![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4970921.png)
![dimethyl 2-[(mesitylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4970926.png)
![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4970934.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)